

Manumycin F: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin F is a member of the manumycin class of antibiotics, a family of natural products isolated from Streptomyces species.[1] These compounds are characterized by a complex chemical structure featuring a central epoxycyclohexenone moiety.[1][2] **Manumycin F**, along with its analogues, has garnered significant interest in the scientific community for its biological activities, including antibacterial properties and potential as an anticancer agent.[1][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Manumycin F**, its mechanism of action primarily as a farnesyltransferase inhibitor, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Manumycin F is a complex polyketide with a defined stereochemistry that is crucial for its biological activity.[1][2] Its structure is characterized by a central epoxycyclohexenone ring system, a polyene chain, and an amide linkage.[2] The S configuration at the C-4 position of the epoxycyclohexenone moiety is a key feature of **Manumycin F**.[1][2]

Table 1: Physicochemical Properties of **Manumycin F** and Related Analogue Manumycin A



Property	Value (Manumycin F)	Value (Manumycin A)	Reference(s)
Chemical Formula	C31H34N2O7	C31H38N2O7	[2],[4]
Molecular Weight	546.6 g/mol	550.6 g/mol	[2],[4]
IUPAC Name	(2E,4E,6E)-7- Cyclohexyl-N-[(5S)-5- hydroxy-5- [(1E,3E,5E)-7-[(2- hydroxy-5- oxocyclopenten-1- yl)amino]-7-oxohepta- 1,3,5-trienyl]-2-oxo-7- oxabicyclo[4.1.0]hept- 3-en-3-yl]hepta-2,4,6- trienamide	(2E,4E,6R)-N- [(1S,5S,6R)-5- hydroxy-5- [(1E,3E,5E)-7-[(2- hydroxy-5- oxocyclopenten-1- yl)amino]-7-oxohepta- 1,3,5-trienyl]-2-oxo-7- oxabicyclo[4.1.0]hept- 3-en-3-yl]-2,4,6- trimethyldeca-2,4- dienamide	[2],[4]
CAS Number	156317-47-4	52665-74-4	[2],[5]
Appearance	Pale yellow powder	Pale yellow secondary metabolite	[6],[7]
Solubility	Not explicitly stated for Manumycin F	Soluble in DMSO to 10 mM, DMF (20 mg/ml), and Ethanol (5 mg/ml)	[8],[9]

Biological Activity and Mechanism of Action

Manumycin F exhibits activity against Gram-positive bacteria.[1][3] More significantly, it demonstrates moderate inhibitory effects on the farnesylation of the p21 Ras protein, a key player in cell signaling and oncogenesis.[1] This inhibitory action on farnesyltransferase is a hallmark of the manumycin class of compounds and is the primary mechanism behind their anticancer potential.[7][10]



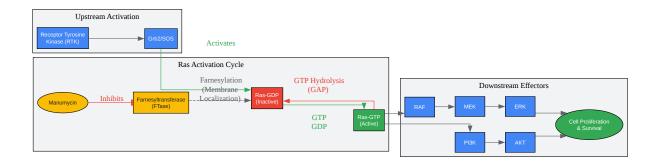
Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Ras proteins are small GTPases that act as molecular switches in intracellular signaling networks, controlling processes such as cell proliferation, differentiation, and survival.[11][12] For Ras to become active and localize to the cell membrane, it must undergo a post-translational modification called farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase).[7]

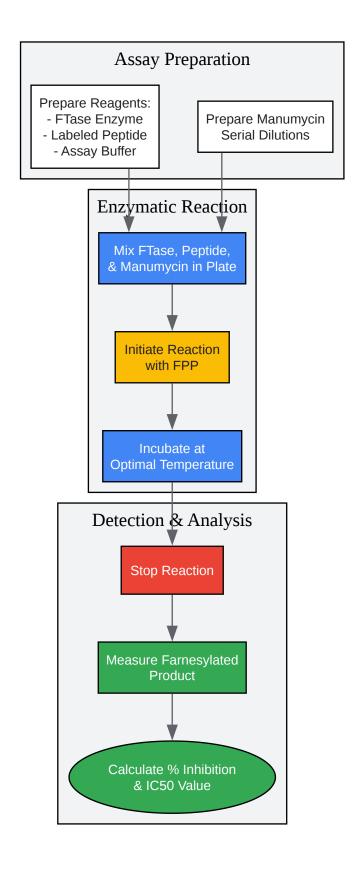
Manumycin A, a closely related analogue of **Manumycin F**, is a potent and selective inhibitor of FTase.[8] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), one of the substrates of the enzyme.[7] By blocking farnesylation, manumycins prevent the proper functioning of Ras, thereby disrupting downstream signaling cascades.[7] This leads to an inhibition of cell growth and can induce apoptosis (programmed cell death).[13]

The Ras signaling pathway is a critical cascade that is often dysregulated in cancer.[14] Upon activation by upstream signals, Ras-GTP activates a series of protein kinases, including the well-studied MAPK/ERK pathway (RAF-MEK-ERK) and the PI3K/AKT pathway.[11][12][14] These pathways ultimately regulate the expression of genes involved in cell proliferation and survival.









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